molecular formula C37H31N5O5S B12384103 Bcl-2-IN-14

Bcl-2-IN-14

Cat. No.: B12384103
M. Wt: 657.7 g/mol
InChI Key: OXLAADCWAXTEIX-UHFFFAOYSA-N
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Description

Bcl-2-IN-14 is a compound that belongs to the family of B-cell lymphoma 2 (BCL-2) inhibitors. BCL-2 is a key protein regulator of apoptosis, which is the process of programmed cell death. This compound is designed to inhibit the anti-apoptotic function of BCL-2, thereby promoting apoptosis in cancer cells. This compound is particularly significant in the treatment of hematological malignancies such as chronic lymphocytic leukemia and acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcl-2-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. One common synthetic route involves the use of benzothiazole derivatives. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification processes, and quality control measures. Techniques such as crystallization and chromatography are commonly used in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Bcl-2-IN-14 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Bcl-2-IN-14 has a wide range of scientific research applications, including:

Mechanism of Action

Bcl-2-IN-14 exerts its effects by binding to the BCL-2 protein, inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which permeabilize the mitochondrial membrane, releasing cytochrome c and activating caspases. These caspases then execute the apoptotic process, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bcl-2-IN-14 is unique in its specific binding affinity and selectivity for BCL-2, making it a potent inhibitor with fewer off-target effects compared to other inhibitors. Its unique chemical structure allows for effective inhibition of BCL-2, promoting apoptosis in cancer cells with high efficacy .

Properties

Molecular Formula

C37H31N5O5S

Molecular Weight

657.7 g/mol

IUPAC Name

N-[4-[(4-methylphenyl)methoxy]phenyl]-2-[[3-nitro-4-(2-phenylethylamino)benzoyl]amino]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C37H31N5O5S/c1-24-7-9-26(10-8-24)23-47-30-15-13-29(14-16-30)39-35(43)28-12-18-32-34(22-28)48-37(40-32)41-36(44)27-11-17-31(33(21-27)42(45)46)38-20-19-25-5-3-2-4-6-25/h2-18,21-22,38H,19-20,23H2,1H3,(H,39,43)(H,40,41,44)

InChI Key

OXLAADCWAXTEIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(S4)NC(=O)C5=CC(=C(C=C5)NCCC6=CC=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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